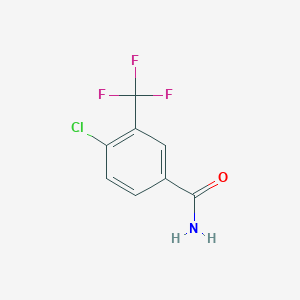

4-Chloro-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYDLRBTABXQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396193 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62584-23-0 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-(trifluoromethyl)benzamide CAS number

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzamide

This guide provides a comprehensive technical overview of 4-Chloro-3-(trifluoromethyl)benzamide, a key chemical intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, process chemists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, analysis, applications, and safety protocols, grounding all information in authoritative sources.

Core Compound Identification and Properties

4-Chloro-3-(trifluoromethyl)benzamide is a substituted aromatic amide featuring both a chloro and a trifluoromethyl group on the benzene ring. These substitutions significantly influence the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.[1][2] The trifluoromethyl group, in particular, is a bioisostere for other groups and can enhance metabolic stability, binding affinity, and membrane permeability of a final drug product.[3]

Nomenclature and Identifiers

| Identifier | Value | Source |

| CAS Number | 62584-23-0 | [Sigma-Aldrich][4][5] |

| Molecular Formula | C₈H₅ClF₃NO | [Oakwood Chemical][6] |

| Molecular Weight | 223.58 g/mol | [Sigma-Aldrich][4][5] |

| Linear Formula | C₈H₅O₁N₁Cl₁F₃ | [Sigma-Aldrich][4] |

| InChI Key | PIYDLRBTABXQSP-UHFFFAOYSA-N | [Sigma-Aldrich][4] |

| Synonym(s) | 4-chloro-3-(trifluoromethyl)benzamide | [Sigma-Aldrich][4] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | White to light yellow powder or crystals | [Sigma-Aldrich][4] |

| Purity | Typically ≥96% | [Sigma-Aldrich][4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [Sigma-Aldrich][4] |

Chemical Structure Diagram

Caption: 2D structure of 4-Chloro-3-(trifluoromethyl)benzamide.

Synthesis and Manufacturing Insights

The synthesis of 4-Chloro-3-(trifluoromethyl)benzamide typically involves multi-step pathways starting from more common precursors like o-chlorobenzotrifluoride. The strategic introduction of the amide group is the final key transformation. A plausible and industrially relevant synthetic route can be inferred from patented methods for its direct precursor, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[7]

The causality behind the chosen reagents is critical for process efficiency and safety. For instance, in the initial nitration step, using an acetic anhydride/concentrated nitric acid system can offer a stronger nitration effect at lower temperatures compared to traditional sulfuric/nitric acid mixtures. This minimizes the formation of multi-nitration impurities and reduces operational risk.[7] Subsequent reduction of the nitro group to an aniline is often achieved using systems like FeCl₃/hydrazine hydrate with activated carbon, which advantageously avoids the large volumes of iron sludge waste associated with older iron powder reduction methods.[7]

Plausible Synthetic Pathway

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-3-(trifluoromethyl)benzamide | 62584-23-0 [sigmaaldrich.com]

- 5. 4-Chloro-3-(trifluoromethyl)benzamide | 62584-23-0 [sigmaaldrich.com]

- 6. 4-Chloro-3-(trifluoromethyl)benzamide [oakwoodchemical.com]

- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

4-Chloro-3-(trifluoromethyl)benzamide physical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzamide

Introduction: Contextualizing a Key Chemical Moiety

4-Chloro-3-(trifluoromethyl)benzamide is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing trifluoromethyl group and the halogenated benzene ring, make it a subject of interest for researchers developing novel therapeutic agents and functional materials. The precise characterization of its physical properties is the foundational step upon which all subsequent experimental work is built. An incomplete or inaccurate understanding of these properties can compromise experimental reproducibility, lead to the misinterpretation of results, and waste valuable resources.

This guide provides a comprehensive overview of the core physical and spectral properties of 4-Chloro-3-(trifluoromethyl)benzamide. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the scientific rationale behind the characterization process, ensuring a robust and reliable foundation for its application in the laboratory.

Molecular Identity and Core Attributes

Accurate identification is the cornerstone of chemical research. The fundamental attributes of 4-Chloro-3-(trifluoromethyl)benzamide are summarized below.

| Attribute | Value | Source(s) |

| Chemical Name | 4-Chloro-3-(trifluoromethyl)benzamide | N/A |

| Synonym(s) | 3-(Trifluoromethyl)-4-chlorobenzamide | [1][2] |

| CAS Number | 62584-23-0 | [2] |

| Molecular Formula | C₈H₅ClF₃NO | [1] |

| Molecular Weight | 223.58 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | |

| Purity (Typical) | ≥96% |

Chemical Structure:

Caption: 2D Structure of 4-Chloro-3-(trifluoromethyl)benzamide.

Thermal and Solubility Properties

The thermal stability and solubility profile of a compound dictate its storage conditions, reaction compatibility, and formulation possibilities in drug development.

Thermal Properties

-

Melting Point: An experimentally determined melting point for 4-Chloro-3-(trifluoromethyl)benzamide is not consistently reported in publicly accessible chemical databases. Researchers should determine this value experimentally using a calibrated melting point apparatus as a primary indicator of purity. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

-

Boiling Point: A boiling point for this compound is not reported and is likely not applicable. Non-volatile solids with high molecular weights and strong intermolecular forces (like the hydrogen bonding in amides) often decompose at temperatures below their theoretical boiling point under atmospheric pressure.

Solubility Profile (Expert Assessment)

While quantitative solubility data is scarce, a qualitative assessment based on the molecular structure provides critical guidance for solvent selection. The molecule possesses both polar (amide) and non-polar (chloro-trifluoromethyl-benzene) regions, giving it a mixed-polarity character.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Application Insight |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The strong dipole of these solvents effectively solvates the polar amide group. DMSO is the solvent of choice for creating high-concentration stock solutions for biological screening assays.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Moderate | The non-polar aromatic backbone and halogen substituents interact favorably with these solvents. DCM is a suitable solvent for organic synthesis workup and purification via column chromatography. |

| Alcohols | Methanol, Ethanol | Moderate to Low | The hydrogen-bonding capability of alcohols can interact with the amide group, but the fluorinated, non-polar portion of the molecule limits high solubility. Useful for recrystallization procedures where lower solubility at cold temperatures is desired. |

| Water | H₂O | Very Low / Insoluble | The large, hydrophobic chloro-trifluoromethylphenyl group dominates the molecule's character, preventing significant dissolution in water despite the presence of the amide group. |

| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The high polarity of the amide functional group prevents dissolution in highly non-polar hydrocarbon solvents. Hexanes are often used as an anti-solvent during purification to induce precipitation. |

Standard Analytical Workflow for Physicochemical Characterization

To ensure the identity and purity of a research compound like 4-Chloro-3-(trifluoromethyl)benzamide, a standardized analytical workflow is essential. This process validates the material from the supplier and confirms its integrity before use in sensitive experiments.

Caption: Standard workflow for the characterization of a chemical standard.

Workflow Protocol

-

Initial Verification: Upon receipt, visually inspect the compound to ensure it matches the expected physical form (a white to light yellow solid). Perform a melting point determination. A sharp, defined melting range is the first indication of good purity.

-

Sample Preparation for Spectroscopy: Prepare separate, concentrated samples by dissolving the compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis and in a volatile solvent like methanol or acetonitrile for mass spectrometry.

-

Structural Confirmation:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The observed shifts, splitting patterns, and integrations must align with the expected structure.

-

Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition. The measured mass should be within 5 ppm of the theoretical exact mass.

-

Obtain an FT-IR spectrum to verify the presence of key functional groups.

-

-

Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), typically with UV detection. This separates the main compound from any impurities.

-

Final Approval: Compare all collected data against reference specifications. If all data points (structure, identity, and purity) are confirmed, the material is approved for experimental use.

Predicted Spectroscopic Signatures

For a researcher, predicting the spectral output of a molecule is as important as interpreting the results. Below is an expert analysis of the expected spectroscopic data for 4-Chloro-3-(trifluoromethyl)benzamide.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and a broad signal for the amide protons.

-

~ 8.1-7.9 ppm (1H, doublet): This signal corresponds to the proton at position 2 of the benzene ring. It is deshielded by the adjacent carbonyl group and is split into a doublet by the proton at position 6.

-

~ 7.8-7.6 ppm (1H, doublet of doublets): This represents the proton at position 6. It is split by the proton at position 5 (a larger coupling constant) and the proton at position 2 (a smaller, meta-coupling).

-

~ 7.6-7.4 ppm (1H, doublet): This signal is for the proton at position 5, deshielded by the adjacent chlorine atom and split into a doublet by the proton at position 6.

-

~ 6.0-7.5 ppm (2H, broad singlet): The two protons of the amide (-CONH₂) group typically appear as a broad singlet. The exact chemical shift is highly dependent on the solvent, concentration, and temperature, and these protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 8 distinct signals.

-

~ 168-165 ppm: The carbonyl carbon (C=O) of the amide group.

-

~ 140-120 ppm: Six signals corresponding to the six carbons of the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

~ 124 ppm (quartet): The trifluoromethyl carbon (-CF₃). The signal is split into a quartet by the three fluorine atoms with a large coupling constant (J ≈ 270 Hz).

FT-IR Spectroscopy

The infrared spectrum is used to confirm the presence of key functional groups.

-

3400-3100 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amide group.

-

~ 1660 cm⁻¹ (strong): The C=O stretching vibration (Amide I band).

-

~ 1600 cm⁻¹: The N-H bending vibration (Amide II band).

-

1350-1100 cm⁻¹ (strong, multiple bands): Characteristic C-F stretching vibrations of the -CF₃ group.

-

~ 800-600 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be a prominent M⁺ peak at m/z 223 and an M+2 peak at m/z 225, with a characteristic intensity ratio of approximately 3:1.

-

Key Fragments: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a stable benzoyl cation (m/z 206/208), followed by the loss of carbon monoxide (-CO) to yield a phenyl cation (m/z 178/180).

Safety and Handling

Proper handling is paramount when working with any chemical reagent. 4-Chloro-3-(trifluoromethyl)benzamide is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Conclusion

4-Chloro-3-(trifluoromethyl)benzamide is a compound with significant potential, but its effective use begins with a thorough understanding of its fundamental physical properties. This guide has synthesized available data and provided expert-driven analysis to fill informational gaps, offering a comprehensive physicochemical profile. By following the outlined characterization workflow and understanding the expected analytical signatures, researchers can proceed with confidence in the identity and quality of their material, ensuring the integrity and success of their scientific endeavors.

References

-

Alfa Aesar. Certificate of Analysis: 4-Chloro-3-sulfamoyl-N-[4-(trifluoromethyl)phenyl]benzamide. [Online] Available at: [Link]

-

Win-Win Chemical. 62584-23-0 | 4-Chloro-3-(trifluoromethyl)benzamide. [Online] Available at: [Link]

-

Allfluoro Pharmaceutical Co., Ltd. 4-Chloro-3-(trifluoromethyl)benzamide, 62584-23-0. [Online] Available at: [Link]

-

Chemeo. Chemical Properties of 4-(Trifluoromethyl)benzamide (CAS 1891-90-3). [Online] Available at: [Link]

-

Chemsrc. 4-chloro-3-methoxybenzenethiol | CAS#:61150-48-9. [Online] Available at: [Link]

-

NIST. 4-(Trifluoromethyl)benzamide Mass Spectrum. [Online] Available at: [Link]

- Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2903.

-

PubChem. 4-(Trifluoromethyl)benzamide. [Online] Available at: [Link]

- Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.

-

PubChem. Benzamide. [Online] Available at: [Link]

-

Li, W., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][4][5]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(34), 15456-15460.

- Kumar, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. Journal of Heterocyclic Chemistry, 56(5), 1563-1572.

- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 864353.

-

gChem Global. Dimethyl Sulfoxide (DMSO). [Online] Available at: [Link]

Sources

- 1. 62584-23-0 4-Chloro-3-(trifluoromethyl)benzamide 3-(三氟甲基)-4-氯苯甲酰胺 -Win-Win Chemical [win-winchemical.com]

- 2. 4-Chloro-3-(trifluoromethyl)benzamide,62584-23-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. 4-(Trifluoromethyl)benzamide (CAS 1891-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

4-Chloro-3-(trifluoromethyl)benzamide molecular weight

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzamide for Advanced Research and Drug Development

Executive Summary

4-Chloro-3-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features—a chlorine atom and a trifluoromethyl (CF3) group on the benzene ring—impart specific physicochemical properties that make it a valuable building block in organic synthesis. The trifluoromethyl group, in particular, is a well-established bioisostere for other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 4-Chloro-3-(trifluoromethyl)benzamide, covering its core properties, a robust synthetic pathway, validated analytical methodologies, critical applications in drug discovery, and essential safety protocols. The primary focus is on its role as a key intermediate in the synthesis of multi-kinase inhibitors, most notably the anticancer drug Sorafenib.[4] This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.

Physicochemical Properties and Molecular Characterization

The utility of 4-Chloro-3-(trifluoromethyl)benzamide in complex molecular design stems directly from its intrinsic properties. The electron-withdrawing nature of both the chlorine and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the amide moiety. The CF3 group, with a Hansch π value of +0.88, markedly increases the molecule's lipophilicity, a critical factor for optimizing the membrane permeability and bioavailability of derivative drug products.[3]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 223.58 g/mol | [5][6][7] |

| Molecular Formula | C₈H₅ClF₃NO | [5] |

| CAS Number | 62584-23-0 | [5][6] |

| Appearance | White to light yellow powder or crystals | [5] |

| Purity | ≥96% (Typical) | [5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |

| InChI Key | PIYDLRBTABXQSP-UHFFFAOYSA-N | [5] |

Synthesis and Purification Workflow

The synthesis of 4-Chloro-3-(trifluoromethyl)benzamide is typically achieved from its corresponding carboxylic acid, 4-chloro-3-(trifluoromethyl)benzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, often proceeding through a more reactive acyl intermediate to facilitate the reaction with ammonia.

Causality in Experimental Design

The chosen two-step protocol involves an initial conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). This is a superior method to using oxalyl chloride or phosphorus-based reagents for this specific substrate due to the ease of removal of byproducts (SO₂ and HCl are gaseous) and the high yield of the reaction. The subsequent amination with aqueous ammonia is performed under carefully controlled temperature conditions to minimize hydrolysis of the acyl chloride and prevent side reactions.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway from benzoic acid to the final benzamide product.

Experimental Protocol: Laboratory Scale Synthesis

-

Acyl Chloride Formation:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-(trifluoromethyl)benzoic acid (22.5 g, 0.1 mol).

-

Under a nitrogen atmosphere, add thionyl chloride (18 mL, 0.25 mol) followed by 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-3-(trifluoromethyl)benzoyl chloride (a yellow oil) is used directly in the next step.

-

-

Amination:

-

In a separate 500 mL flask, cool 150 mL of concentrated aqueous ammonia (28-30%) to 0°C in an ice-salt bath.

-

Add the crude acyl chloride dropwise to the cold, vigorously stirred ammonia solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

A white to off-white precipitate will form.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

Dry the crude product in a vacuum oven at 50-60°C.

-

For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as white crystals.

-

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 4-Chloro-3-(trifluoromethyl)benzamide is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantitative analysis.

Protocol Validation

This HPLC method is designed for robustness and specificity. The choice of a C18 column provides excellent separation for non-polar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and buffered water, allows for fine-tuning of the retention time. UV detection at 254 nm is chosen as it is a common wavelength where aromatic compounds exhibit strong absorbance, ensuring high sensitivity. This method is analogous to validated procedures for similar trifluoromethylated aromatic compounds.[8]

Diagram 2: Analytical Workflow

Caption: Standard workflow for the quantitative analysis of the target compound.

Step-by-Step HPLC Protocol

-

Instrumentation and Conditions:

-

HPLC System: Standard system with a quaternary pump, autosampler, and UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-Chloro-3-(trifluoromethyl)benzamide reference standard and dissolve in 25 mL of the mobile phase.

-

Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Accurately weigh ~25 mg of the synthesized batch, dissolve in 25 mL of mobile phase, and dilute further if necessary to fall within the calibration range.

-

-

Analysis and Quantitation:

-

Inject the working standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the sample solution.

-

Calculate the concentration of the sample using the linear regression equation from the calibration curve. The purity is determined by comparing the measured concentration to the expected concentration.

-

Applications in Drug Discovery and Development

The primary application of 4-Chloro-3-(trifluoromethyl)benzamide is as a crucial building block in pharmaceutical synthesis. Its structure is embedded within several advanced therapeutic agents.

Sorafenib Synthesis

The most prominent example is its use in the synthesis of Sorafenib, an oral multi-kinase inhibitor approved for the treatment of primary kidney and liver cancer.[4] In the synthesis of Sorafenib, 4-Chloro-3-(trifluoromethyl)benzamide is first converted to 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a highly reactive intermediate that then couples with a substituted aniline moiety to form the core urea linkage of the final drug molecule.[4]

Diagram 3: Role as a Pharmaceutical Intermediate

Caption: The synthetic relationship between the benzamide, its isocyanate, and Sorafenib.

Safety, Handling, and Storage

Proper handling of 4-Chloro-3-(trifluoromethyl)benzamide is essential due to its potential health hazards. Adherence to established safety protocols minimizes risk to laboratory personnel.

Table 2: GHS Hazard Information

| Hazard Code | Statement | GHS Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Source:[5] |

Safe Handling Protocol

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9]

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation (e.g., weighing on a tared weigh boat within the fume hood).

-

Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Dispose of waste in a sealed, labeled container as hazardous chemical waste.

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes.[10]

-

Skin: Wash affected area with soap and water.[10]

-

Inhalation: Move the individual to fresh air.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Storage

Store the compound in a tightly sealed container in a dry, well-ventilated area designated for chemical storage. For long-term stability, maintain the temperature between 2-8°C.[5]

References

-

NIST Chemistry WebBook, Benzenamine, 4-chloro-3-(trifluoromethyl)-. [Link]

-

SDS Manager Inc., 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. [Link]

-

PubChem, 4-Chloro-3-(trifluoromethyl)benzoic acid. [Link]

-

MilliporeSigma, 4-Chloro-3-(trifluoromethyl)benzamide. [Link]

-

Oakwood Chemical, 4-Chloro-3-(trifluoromethyl)benzamide. [Link]

-

Journal of Biomedical Research & Environmental Sciences, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Royal Society of Chemistry, Synthesis of trifluoromethyl-functionalized benzo[de][5][11]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation. [Link]

- Google Patents, CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl)

-

Organic Syntheses, N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

- Google Patents, CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

MDPI, FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central, Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

AquaEnergy Expo, Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

-

Hovione, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

US EPA, Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. [Link]

-

MDPI, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

NIST Chemistry WebBook, 4-Fluoro-3-(trifluoromethyl)benzamide. [Link]

-

ResearchGate, Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-3-(trifluoromethyl)benzamide | 62584-23-0 [sigmaaldrich.com]

- 6. 4-Chloro-3-(trifluoromethyl)benzamide | 62584-23-0 [sigmaaldrich.com]

- 7. 4-Chloro-3-(trifluoromethyl)benzamide [oakwoodchemical.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)benzamide in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Chloro-3-(trifluoromethyl)benzamide in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and drug development professionals. In the absence of publicly available quantitative solubility data for this specific compound, this guide establishes a robust framework for understanding and determining its solubility. We delve into the theoretical underpinnings of solubility, driven by the physicochemical properties of both the solute and the solvent. Detailed, field-proven experimental protocols for accurate solubility measurement are provided, alongside an exploration of computational predictive models as a powerful alternative. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to confidently assess the solubility of 4-Chloro-3-(trifluoromethyl)benzamide and similar compounds in DMSO, ensuring data integrity and advancing research objectives.

Introduction: The Critical Role of DMSO Solubility in Drug Discovery

Dimethyl sulfoxide (DMSO) is a uniquely versatile polar aprotic solvent, indispensable in the early stages of drug discovery and in vitro biological screening.[1][2] Its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it the solvent of choice for creating high-concentration stock solutions of test compounds for high-throughput screening (HTS).[1] An accurate understanding of a compound's solubility in DMSO is paramount, as undissolved compound can lead to inaccurate concentration measurements, flawed experimental results, and the potential misinterpretation of structure-activity relationships (SAR).[3]

4-Chloro-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, incorporating structural motifs known to influence biological activity and physicochemical properties. This guide will specifically address the solubility of this compound in DMSO, providing a multi-faceted approach to its assessment.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. An analysis of the molecular structure of 4-Chloro-3-(trifluoromethyl)benzamide and the properties of DMSO allows for a qualitative prediction of its solubility.

Solute Profile: 4-Chloro-3-(trifluoromethyl)benzamide

The structure of 4-Chloro-3-(trifluoromethyl)benzamide features several key functional groups that dictate its polarity, hydrogen bonding capacity, and overall solubility characteristics.

-

Benzamide Core: The amide group (-CONH₂) is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This functional group generally contributes to solubility in polar solvents.

-

Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the overall polarity of the molecule.[4][5] While it can engage in dipole-dipole interactions, its primary influence is often on the electronic properties of the aromatic ring.[4]

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is strongly electron-withdrawing and is known to increase the lipophilicity of a molecule.[6][7] This can have a variable effect on solubility, sometimes enhancing it through favorable interactions and at other times decreasing it by promoting self-association of the solute.[6][8]

Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzamide:

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO | [9] |

| Molecular Weight | 223.58 g/mol | [9] |

| Physical Form | White to light yellow powder or crystals | [9] |

| Storage | Sealed in dry, 2-8°C | [9] |

Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a powerful polar aprotic solvent.[1] Its key properties relevant to solubility are:

-

High Polarity: The sulfoxide group (S=O) imparts a strong dipole moment, allowing for effective solvation of polar molecules through dipole-dipole interactions.

-

Hydrogen Bond Acceptor: The oxygen atom of the sulfoxide is a strong hydrogen bond acceptor, enabling it to interact favorably with hydrogen bond donors like the amide protons of 4-Chloro-3-(trifluoromethyl)benzamide.[10]

-

Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor. This prevents it from competing with the solute for hydrogen bonding interactions with other solvent molecules, which can be advantageous for dissolving certain compounds.[1]

-

Miscibility: DMSO is miscible with a wide range of organic solvents and water, a property that is highly beneficial for preparing dilutions for biological assays.[1][11]

Physicochemical Properties of DMSO:

| Property | Value | Source |

| Molar Mass | 78.13 g/mol | [1] |

| Density | 1.1004 g/cm³ | [1] |

| Boiling Point | 189 °C (372 °F; 462 K) | [1] |

| Melting Point | 19 °C (66 °F; 292 K) | [1] |

Solute-Solvent Interactions and the Dissolution Process

The dissolution of 4-Chloro-3-(trifluoromethyl)benzamide in DMSO is an energetically driven process. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the solid solute and the cohesive forces between the solvent molecules.

The key interactions at play are:

-

Hydrogen Bonding: The primary driving force for the solubility of 4-Chloro-3-(trifluoromethyl)benzamide in DMSO is expected to be the hydrogen bonding between the amide N-H protons of the solute and the sulfoxide oxygen of DMSO.

-

Dipole-Dipole Interactions: The polar C-Cl, C=O, and C-F bonds of the solute will interact favorably with the strong dipole of the DMSO molecule.

-

van der Waals Forces: London dispersion forces will also contribute to the overall solvation energy.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is the most reliable method to ascertain the solubility of 4-Chloro-3-(trifluoromethyl)benzamide in DMSO. The following protocol is a robust, self-validating method based on the shake-flask technique, which is considered the gold standard for solubility measurement.

Materials and Equipment

-

4-Chloro-3-(trifluoromethyl)benzamide (as a solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

Appropriate vials (e.g., 2 mL glass vials with screw caps)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Methanol or acetonitrile (for dilution)

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of 4-Chloro-3-(trifluoromethyl)benzamide (e.g., 5-10 mg) into a vial. The key is to ensure that undissolved solid will remain after equilibration.

-

Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the vial.

-

Tightly cap the vial to prevent solvent evaporation or water absorption.

-

Vigorously vortex the mixture for 2-3 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours. This extended period is crucial to ensure that the solution reaches thermodynamic equilibrium.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant, being cautious not to disturb the pellet.

-

-

Quantification of Solute Concentration:

-

Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., methanol or acetonitrile). The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

Prepare a set of calibration standards of 4-Chloro-3-(trifluoromethyl)benzamide of known concentrations in the same diluent.

-

Analyze the diluted supernatant and the calibration standards using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the known concentrations of the standards.

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in DMSO at the equilibration temperature.

-

Data Presentation (Hypothetical Example)

As no experimental data is publicly available, the following table illustrates how the results of such an experiment would be presented.

Table 1: Hypothetical Solubility Data for 4-Chloro-3-(trifluoromethyl)benzamide in DMSO

| Parameter | Value |

| Temperature | 25 °C |

| Solubility (mg/mL) | [Hypothetical Value, e.g., 150] |

| Solubility (mM) | [Hypothetical Value, e.g., 670] |

| Method | Shake-Flask with HPLC-UV |

| Observations | Clear, colorless solution |

Computational Approaches to Solubility Prediction

In the absence of experimental data, in silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, can provide valuable estimations of DMSO solubility.[1][3][12] These models are built by training machine learning algorithms on large datasets of compounds with experimentally determined DMSO solubilities.[3]

Principles of QSPR Modeling

QSPR models for DMSO solubility typically involve the following steps:

-

Data Collection: A large and diverse dataset of chemical structures and their corresponding measured DMSO solubilities is curated.

-

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as topological, geometrical, and electronic properties.

-

Model Training: A machine learning algorithm (e.g., random forest, support vector machine, or a neural network) is trained to learn the relationship between the molecular descriptors and the observed solubility.[1][3]

-

Model Validation: The predictive power of the model is assessed using a separate test set of compounds that were not used during the training process.

-

Prediction for New Compounds: The validated model can then be used to predict the solubility of new compounds, such as 4-Chloro-3-(trifluoromethyl)benzamide, by calculating their molecular descriptors and feeding them into the model.

Application to 4-Chloro-3-(trifluoromethyl)benzamide

To obtain a predicted solubility value for 4-Chloro-3-(trifluoromethyl)benzamide, a researcher would utilize a pre-existing, validated QSPR model. The SMILES string or chemical structure of the compound would be input into the model, which would then output a predicted solubility value in DMSO. It is important to note that the accuracy of such predictions is dependent on the quality and applicability domain of the model used.[3]

Conclusion and Recommendations

For definitive quantitative data, it is strongly recommended that researchers perform an experimental determination using the detailed shake-flask protocol provided herein. This will ensure the accuracy of stock solution concentrations and the integrity of subsequent experimental data. In the absence of the resources for experimental determination, the use of validated computational QSPR models offers a viable alternative for estimating solubility.

By combining theoretical understanding with practical experimental and computational approaches, researchers can confidently navigate the critical parameter of DMSO solubility for 4-Chloro-3-(trifluoromethyl)benzamide and other novel compounds in the drug discovery pipeline.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Dimethyl sulfoxide - Wikipedia.

- DMSO Solubility Assessment for Fragment-Based Screening - PMC.

- Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., Lebon, F., & Mathieu, B. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- Dimethyl Sulfoxide (DMSO)

- Geronikaki, A., & Devald, V. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry, 13(3), 333-349.

- Dimethyl sulfoxide. American Chemical Society.

- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.

- Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(4), 249-261.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.

- 4-Chloro-3-(trifluoromethyl)benzamide | 62584-23-0. Sigma-Aldrich.

- Zaichikov, A. M. (2018). Thermochemistry of Solution, Solvation, and Hydrogen Bonding of Cyclic Amides in Proton Acceptor and Donor Solvents. Amide Cycle Size Effect. Molecules, 23(11), 2949.

- Sneddon, S. F., Tobias, D. J., & Brooks, C. L. (1989). Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. Journal of Molecular Biology, 209(4), 817-820.

- Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-. arXiv.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Kresheck, G. C., & Klotz, I. M. (1969). Thermodynamics of transfer of amides from an apolar to an aqueous solution. Biochemistry, 8(1), 8-13.

- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

- Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX. SciSpace.

- 3-Chloro-N-(2-chlorophenyl)benzamide.

- Why is chlorine ortho- and para-directing but deactivating?

- Organic Chemistry Short Notes. Scribd.

- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-3-(trifluoromethyl)benzamide

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-chloro-3-(trifluoromethyl)benzamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR spectroscopy in the structural elucidation of this compound. We will explore predicted ¹H and ¹³C NMR spectra, detailing the rationale behind chemical shift assignments and coupling patterns, and provide a standardized protocol for sample analysis.

Introduction

4-Chloro-3-(trifluoromethyl)benzamide is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its rigid structure and the presence of NMR-active nuclei (¹H, ¹³C, ¹⁹F) make it an ideal candidate for structural analysis by high-resolution NMR spectroscopy. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing purity, and studying its interactions in various chemical environments. This guide will provide the foundational knowledge for interpreting the NMR spectra of this specific molecule.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of 4-chloro-3-(trifluoromethyl)benzamide dictates the expected NMR signals. The key structural features influencing the spectra are the substituted benzene ring, the amide group (-CONH₂), the chlorine atom, and the trifluoromethyl (-CF₃) group.

Figure 1. Molecular structure of 4-chloro-3-(trifluoromethyl)benzamide with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and benzamide groups.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H₂ | 8.1 - 8.3 | d | ~2.0 | Deshielded by the adjacent carbonyl group and meta to the electron-withdrawing CF₃ group. The small coupling is due to meta-coupling with H₆. |

| H₅ | 7.8 - 8.0 | dd | J(H₅,H₆) = ~8.5, J(H₅,F) = ~1.5 | Influenced by the ortho-chloro and para-carbonyl groups. The doublet of doublets arises from ortho-coupling to H₆ and a smaller four-bond coupling to the fluorine atoms of the CF₃ group. |

| H₆ | 7.6 - 7.8 | d | ~8.5 | Ortho to the benzamide group and coupled to H₅. |

| -NH₂ | 7.5 - 8.0 (broad) | br s | N/A | The amide protons often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift can be highly dependent on solvent and concentration.[1] |

Causality in Proton Chemical Shifts and Coupling:

-

Electron-Withdrawing Groups: The -CONH₂, -Cl, and -CF₃ groups are all electron-withdrawing, which generally deshields the aromatic protons, shifting their signals downfield.

-

Anisotropic Effects: The carbonyl group of the benzamide function will have a significant deshielding effect on the ortho proton (H₂).

-

Coupling Constants: The magnitude of the coupling constants is indicative of the spatial relationship between protons. Ortho coupling (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.[2][3] Long-range coupling between protons and fluorine (⁴JHF or ⁵JHF) is also possible and is typically small (1-2 Hz).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| C=O | 165 - 168 | s | N/A | Typical chemical shift for a benzamide carbonyl carbon.[4][5] |

| C₁ | 133 - 136 | s | N/A | The carbon atom attached to the amide group. |

| C₂ | 128 - 131 | s | N/A | Aromatic CH carbon. |

| C₃ | 130 - 133 | q | ²JCF ≈ 30-35 | The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

| C₄ | 134 - 137 | s | N/A | The carbon atom attached to the chlorine atom. |

| C₅ | 125 - 128 | q | ³JCF ≈ 3-5 | Aromatic CH carbon, showing a small quartet due to three-bond coupling to the CF₃ group. |

| C₆ | 129 - 132 | s | N/A | Aromatic CH carbon. |

| -CF₃ | 122 - 125 | q | ¹JCF ≈ 270-275 | The trifluoromethyl carbon will be a quartet with a large one-bond C-F coupling constant.[6] |

Causality in Carbon Chemical Shifts and Coupling:

-

Electronegativity and Hybridization: The sp² hybridized aromatic and carbonyl carbons appear in distinct regions of the spectrum. The high electronegativity of the attached atoms (O, N, Cl, F) influences the chemical shifts.

-

Carbon-Fluorine Coupling: A key diagnostic feature is the coupling between carbon and fluorine atoms. The magnitude of the JCF coupling constant decreases with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).[7]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-chloro-3-(trifluoromethyl)benzamide.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the amide protons.[8][9][10][11][12]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Data Acquisition:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations, which is invaluable for assigning quaternary carbons.

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.

Figure 2. Standard workflow for NMR analysis.

Conclusion

The NMR spectral analysis of 4-chloro-3-(trifluoromethyl)benzamide provides a detailed fingerprint of its molecular structure. By understanding the interplay of electronic effects and spin-spin coupling, a complete assignment of the ¹H and ¹³C NMR spectra can be achieved. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that can be confidently interpreted for structural verification and purity assessment.

References

- Supporting Information for a scientific article. (URL not provided)

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL not provided)

-

Benzenamine, 4-chloro-3-(trifluoromethyl)- - the NIST WebBook. [Link]

-

4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem. [Link]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (URL not provided)

-

4-(Trifluoromethyl)benzamide - the NIST WebBook. [Link]

- Supplementary Information - The Royal Society of Chemistry. (URL not provided)

-

bmse000668 Benzamide at BMRB. [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not provided)

- Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (URL not provided)

- Proton NMR chemical shifts and coupling constants for brain metabolites. (URL not provided)

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

3-chloro-4-(trifluoromethyl)benzamide (C8H5ClF3NO) - PubChemLite. [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. [Link]

- 4-Chloro-3-(trifluoromethyl)benzamide | 62584-23-0 - Sigma-Aldrich. (URL not provided)

- NMR Solvent D

- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide - IUCr Journals. (URL not provided)

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (URL not provided)

-

4-Chloro-N-(3-methylphenyl)benzamide - PMC - PubMed Central - NIH. [Link]

-

Benzamide, N-(3-chloro-4-fluorophenyl)-4-fluoro- - Optional[13C NMR] - Chemical - SpectraBase. [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (URL not provided)

- Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (URL not provided)

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. bmse000668 Benzamide at BMRB [bmrb.io]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. rsc.org [rsc.org]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. kgroup.du.edu [kgroup.du.edu]

An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-(trifluoromethyl)benzamide

Introduction: Contextualizing the Analytical Challenge

4-Chloro-3-(trifluoromethyl)benzamide, with a molecular formula of C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol , is a compound of interest within pharmaceutical and agrochemical research. Its multifaceted structure, incorporating a chlorinated and trifluoromethylated aromatic ring coupled to a benzamide functional group, presents a unique analytical challenge. Mass spectrometry, a cornerstone of modern analytical chemistry, offers unparalleled sensitivity and structural elucidation capabilities, making it an indispensable tool for the characterization of such molecules.[1] This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chloro-3-(trifluoromethyl)benzamide, intended for researchers, scientists, and drug development professionals. We will delve into sample preparation, ionization techniques, predicted fragmentation patterns, and robust analytical methodologies.

Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)benzamide

A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₃NO | |

| Molecular Weight | 223.58 g/mol | |

| Physical Form | White to light yellow powder or crystals | |

| Purity | ~96% (typical) | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Strategic Sample Preparation for Mass Spectrometric Analysis

The quality of mass spectrometric data is intrinsically linked to the integrity of the sample preparation. The primary objective is to present the analyte to the ion source in a state that is compatible with the chosen ionization technique, free from interfering matrix components.

Core Principles of Sample Preparation

For robust and reproducible results, the sample preparation workflow must be meticulously optimized. Key considerations include the sample matrix (e.g., biological fluids, reaction mixtures, or purified solids) and the concentration of the analyte.[2]

Recommended Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)

Given that 4-Chloro-3-(trifluoromethyl)benzamide is a non-volatile compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable analytical platform.

1. Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of 4-Chloro-3-(trifluoromethyl)benzamide.

-

Dissolve in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

-

Perform serial dilutions to generate a series of working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

2. Sample Extraction from Complex Matrices (e.g., Plasma):

-

Protein Precipitation: For a rapid cleanup, add three volumes of cold acetonitrile to one volume of plasma. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

-

Solid-Phase Extraction (SPE): For a more thorough cleanup and pre-concentration, utilize a reversed-phase SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the pre-treated sample.

-

Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analyte with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, making it the preferred method for quantitative analysis and for obtaining precursor ions for tandem mass spectrometry (MS/MS).

-

Electron Ionization (EI): This hard ionization technique is typically coupled with Gas Chromatography (GC) and results in extensive fragmentation. While not ideal for this non-volatile compound without derivatization, understanding its potential fragmentation can provide valuable structural information.

Predicted Fragmentation Patterns: Elucidating the Molecular Structure

Electron Ionization (EI) Fragmentation Pathway (Theoretical)

Under EI conditions, the initial event is the formation of a molecular ion (M⁺˙). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Caption: Predicted EI fragmentation of 4-Chloro-3-(trifluoromethyl)benzamide.

Key Predicted EI Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 223/225 | [C₈H₅ClF₃NO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 207/209 | [C₈H₄ClF₃O]⁺ | •NH | Loss of an amino radical |

| 179/181 | [C₇H₅ClF₃]⁺˙ | •CONH₂ | Alpha-cleavage with loss of the amide radical |

| 178/180 | [C₇H₄ClF₃]⁺ | CO | Loss of carbon monoxide from the m/z 207/209 fragment |

| 111/113 | [C₆H₄Cl]⁺ | •CF₃ | Loss of the trifluoromethyl radical from the m/z 178/180 fragment |

Note: The presence of chlorine results in characteristic isotopic patterns (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which is a key diagnostic feature.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 224/226) is selected and subjected to collision-induced dissociation (CID).

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-Chloro-3-(trifluoromethyl)benzamide.

Key Predicted ESI-MS/MS Fragments:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 224/226 | 206/208 | H₂O | Loss of water |

| 224/226 | 179/181 | CONH₃ | Loss of the protonated amide group |

Experimental Workflow for Quantitative Analysis

A robust and validated analytical method is crucial for reliable quantification. The following workflow outlines a typical approach using LC-MS/MS.

Caption: A standard workflow for the quantitative analysis of 4-Chloro-3-(trifluoromethyl)benzamide.

Detailed LC-MS/MS Methodology

-

Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

MRM Transition 1 (Quantitative): 224 -> 206

-

MRM Transition 2 (Qualitative): 224 -> 179

-

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is paramount in regulated environments. The analytical method should be validated according to established guidelines (e.g., FDA, EMA) to ensure its performance. Key validation parameters include:

-

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The demonstration of a linear relationship between the analyte concentration and the instrument response over a defined range.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the sample matrix under various storage conditions.

Conclusion

The mass spectrometric analysis of 4-Chloro-3-(trifluoromethyl)benzamide requires a systematic and well-informed approach. By leveraging the principles of strategic sample preparation, appropriate ionization techniques, and an understanding of predictable fragmentation pathways, robust and reliable analytical methods can be developed. The methodologies and theoretical considerations presented in this guide provide a solid foundation for the successful characterization and quantification of this and structurally related compounds in a variety of scientific and industrial applications.

References

- Vertex AI Search. (2015). Mass Spectrometry in Small Molecule Drug Development.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethyl)benzamide.

- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.

- NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. In NIST Chemistry WebBook.

- Mass Spectrometry: Fragmentation. (n.d.).

- Wikipedia. (n.d.). Electrospray ionization.

- IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.

- NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzamide. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro...

- NIST. (n.d.). 4-Chloro-3-iodobenzotrifluoride. In NIST Chemistry WebBook.

- PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid.

- NIST. (n.d.). 4-(Trifluoromethyl)benzamide. In NIST Chemistry WebBook.

- PubChem. (n.d.). 4-(Trifluoromethyl)benzamide.

- NIH. (2017). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.

Sources

Introduction: The Versatile Scaffold of Chloro-Trifluoromethyl-Substituted Benzamides in Drug Discovery

An In-depth Technical Guide on the Mechanisms of Action of Biologically Active Chloro-Trifluoromethyl-Substituted Benzamide Derivatives

The benzamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic tractability and its ability to engage in key hydrogen bonding interactions with biological targets. The strategic incorporation of chloro and trifluoromethyl substituents onto this core structure dramatically influences the physicochemical properties of the resulting molecules. The electron-withdrawing nature of both chlorine and the trifluoromethyl group can enhance metabolic stability, improve membrane permeability, and modulate binding affinity and selectivity for a diverse array of protein targets. This guide provides an in-depth exploration of the varied mechanisms of action exhibited by this chemical class, drawing upon key findings in the literature to offer researchers and drug development professionals a comprehensive overview of their therapeutic potential.

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Antagonism

A notable mechanism of action for a subset of chloro-trifluoromethyl-substituted benzamides is the antagonism of PPARδ, a ligand-activated transcription factor that plays a critical role in metabolic regulation and cell proliferation.

Covalent Inhibition Mechanism

One well-characterized example is 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787). This compound has been identified as a potent and selective irreversible antagonist of PPARδ.[1] Mass spectrometry analysis has confirmed that GSK3787 forms a covalent bond with Cysteine 249 (Cys249) located within the PPARδ ligand-binding pocket.[1] This irreversible binding event effectively locks the receptor in an inactive conformation, preventing the recruitment of coactivators and subsequent gene transcription.

Downstream Biological Effects

The antagonism of PPARδ by compounds like GSK3787 leads to the inhibition of the transcriptional activity of this receptor. For instance, it has been shown to inhibit the basal transcription of the Carnitine O-Palmitoyltransferase 1a (CPT1a) gene, which is involved in fatty acid oxidation.[1] This inhibitory action on PPARδ and its target genes makes such compounds valuable as chemical probes to investigate the biological functions of PPARδ and as potential starting points for the development of therapeutics for conditions where PPARδ activity is dysregulated, such as in certain cancers.[1]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers.[2] Certain trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivatives have emerged as potent inhibitors of this pathway.[2][3]

Targeting the Smoothened Receptor

While the precise binding target within the Hh pathway can vary, many inhibitors, such as the FDA-approved drug vismodegib, target the transmembrane protein Smoothened (SMO). The trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides are designed to act as Hh signaling pathway inhibitors. Their efficacy is often evaluated using a Gli-luciferase reporter assay, which measures the activity of the downstream transcription factors of the Hh pathway.[3] Some derivatives in this class have demonstrated significantly more potent Hh signaling inhibitory activity than vismodegib, with IC50 values in the low nanomolar range.[3]

Structure-Activity Relationship (SAR) and Pharmacokinetic Profile

Systematic SAR studies on these compounds have revealed that the trifluoromethyl group plays a key role in their potent activity. For instance, compound 13d from one study was identified as the most potent derivative with an IC50 of 1.44 nM against the Hh signaling pathway.[3] Furthermore, this compound exhibited optimal in vivo pharmacokinetic properties, highlighting its potential as a lead compound for further development.[3]

Visualizing the Hedgehog Signaling Pathway and Inhibition

Sources

- 1. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 4-Chloro-3-(trifluoromethyl)benzamide derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-(trifluoromethyl)benzamide Derivatives

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple, diverse biological targets to elicit a wide range of therapeutic effects. The 4-chloro-3-(trifluoromethyl)benzamide core is a prime example of such a scaffold. The strategic placement of a chlorine atom and a trifluoromethyl (CF₃) group on the benzamide ring creates a unique electronic and steric profile. The CF₃ group, a powerful electron-withdrawing moiety, enhances metabolic stability and lipophilicity, often improving bioavailability and cell permeability.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of derivatives built upon this core, offering insights for researchers, scientists, and drug development professionals aiming to leverage its potential.

Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of 4-chloro-3-(trifluoromethyl)benzamide have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

A key strategy in modern oncology is the targeted inhibition of signaling pathways that are dysregulated in cancer cells. Several derivatives have been identified as potent inhibitors of critical cancer-driving proteins. For instance, sorafenib, an approved drug for kidney and liver cancer, contains the 4-chloro-3-(trifluoromethyl)phenyl moiety and functions as a multi-kinase inhibitor, targeting the Raf/Mek/Erk pathway to suppress cell proliferation and angiogenesis.[2] Other research has focused on developing derivatives that act as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established target in various cancers.[3] These compounds block the downstream signaling cascade that promotes cell survival and division.

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, was found to reverse multidrug resistance by inhibiting the P-glycoprotein (P-gp) efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents and enhancing their apoptotic effects.[4]

Quantitative Data: Anticancer Potency

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines.

| Compound ID/Reference | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Source |

| Sorafenib | Multiple Kinases | Varies (nM range) | [2] |

| Compound 3b | NCI-60 Panel | Growth % -67.57 (NCI-H522) | [1] |

| Compound 18 | HOP-62 (NSCLC) | 0.05 µM | [5] |

| Compound 10e | MCF-7 (Breast Cancer) | 24 nM | [6] |